Bamicetin

Anti-mycobacterial MIC Mycobacterium smegmatis

Bamicetin (CAS: 43043-14-7; C28H40N6O9; MW: 604.65) is a nucleoside antibiotic belonging to the 4-aminohexosyl cytosine class, isolated from marine-derived Streptomyces species including S. licatus and S.

Molecular Formula C28H40N6O9
Molecular Weight 604.7 g/mol
Cat. No. B15568181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBamicetin
Molecular FormulaC28H40N6O9
Molecular Weight604.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H40N6O9/c1-14-18(43-25-23(37)22(36)21(30-4)15(2)42-25)9-10-20(41-14)34-12-11-19(33-27(34)40)32-24(38)16-5-7-17(8-6-16)31-26(39)28(3,29)13-35/h5-8,11-12,14-15,18,20-23,25,30,35-37H,9-10,13,29H2,1-4H3,(H,31,39)(H,32,33,38,40)/t14-,15+,18+,20-,21+,22-,23+,25?,28+/m0/s1
InChIKeyDLNZVFMLTYLOGI-FRRSCWRPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bamicetin for Anti-Mycobacterial Research: A Nucleoside Antibiotic Procurement Guide


Bamicetin (CAS: 43043-14-7; C28H40N6O9; MW: 604.65) is a nucleoside antibiotic belonging to the 4-aminohexosyl cytosine class, isolated from marine-derived Streptomyces species including S. licatus and S. plicatus [1] [2] . It is characterized by a hexose sugar linked to a cytosine base and a monomethylaminoglycoside moiety (bamicetamine) [2] [3]. Bamicetin primarily exhibits antimicrobial activity against Gram-positive bacteria and mycobacteria, including the Mycobacterium avium complex (MAC), and acts as a peptidyl transferase inhibitor on the bacterial ribosome [1] [4] [5].

Bamicetin vs. Amicetin Analogs: Why Class-Level Substitution Compromises Research Outcomes


Bamicetin belongs to the amicetin family of nucleoside antibiotics, which includes structurally similar compounds such as amicetin, plicacetin, and streptcytosine A [1]. Despite sharing a common 4-aminohexosyl cytosine backbone, substitution among these analogs is scientifically unjustified due to quantifiable differences in glycosidic moieties, antimicrobial potency, and in vivo toxicity profiles. For instance, bamicetin possesses a monomethylaminoglycoside (bamicetamine) that distinguishes it structurally from amicetin's N-dimethylaminoglycoside (amicetamine), which may underlie observed differences in MIC values and acute toxicity [2] . Generic selection within this class without considering these specific differentiators can lead to erroneous experimental conclusions, particularly in anti-mycobacterial screening or ribosomal inhibition studies where precise potency and safety margins are critical parameters.

Bamicetin Quantitative Differentiation Evidence: Head-to-Head Comparisons with Analogs


Anti-Mycobacterial Potency: Bamicetin (MIC = 16 µg/mL) vs. Amicetin (MIC = 8 µg/mL) Against M. smegmatis

In a direct comparative study of nucleoside antibiotics isolated from Streptomyces sp. TPU1236A, bamicetin exhibited an MIC of 16 µg/mL against Mycobacterium smegmatis, whereas its close structural analog amicetin showed an MIC of 8 µg/mL [1]. This indicates that amicetin is twice as potent as bamicetin in this assay system. Additionally, the novel analog streptcytosine A (1) displayed an MIC of 32 µg/mL, while compounds 2–5 were inactive at 50 µg/disc [1].

Anti-mycobacterial MIC Mycobacterium smegmatis

In Vivo Acute Toxicity: Bamicetin Demonstrates Lower Toxicity Than Amicetin in Canine Model

Bamicetin exhibits lower acute toxicity than amicetin when administered subcutaneously in dogs, as reported in product documentation from fermentation-derived antibiotic sources [1]. While the exact LD50 or maximum tolerated dose values are not provided in the available excerpts, the qualitative statement 'acute toxicity is lower than Amicetin (dog, subcutaneous)' establishes a clear toxicity ranking between these structurally related compounds.

Toxicity In vivo Amicetin

Structural Differentiation: Bamicetin Contains Monomethylaminoglycoside vs. Amicetin's Dimethylaminoglycoside Moiety

Acid hydrolysis studies reveal a fundamental structural difference between bamicetin and amicetin: bamicetin yields the monomethylaminoglycoside bamicetamine (C13H25NO8), whereas amicetin yields the N-dimethylaminoglycoside amicetamine [1]. Both compounds share the cytimidine fragment, indicating that the divergence resides specifically in the glycosidic moiety [1]. Additionally, bamicetin has one less CH2 group in the glycoside portion compared to amicetins [2].

Structural chemistry Glycoside SAR

Ribosomal Peptidyl Transferase Inhibition: Bamicetin Acts as Universal Inhibitor Across All Three Evolutionary Domains of 23S rRNA

NMR structural studies demonstrate that bamicetin, like amicetin, adopts a folded conformation possibly stabilized by intramolecular hydrogen bonds [1]. Critically, bamicetin and sparsomycin are identified as universal peptidyl transferase (PT) inhibitors that interact with conserved secondary structural motifs of 23S rRNA across all three evolutionary domains (bacterial, archaeal, and eukaryotic) [1]. This broad-spectrum ribosomal binding profile distinguishes bamicetin from PT inhibitors with narrower phylogenetic specificity. In enzymatic assays, bamicetin shows complete inhibition with AcPhe-tRNA as donor, but is less active with polylysyl-tRNA as donor [2].

Ribosome Peptidyl transferase 23S rRNA

Anti-MAC Activity: Bamicetin Demonstrates Activity Against Mycobacterium avium Complex

In vitro and in vivo studies have demonstrated bamicetin's antimicrobial activity specifically against the Mycobacterium avium complex (MAC), a clinically significant non-tuberculous mycobacterial (NTM) pathogen [1] [2]. While comprehensive MIC data against MAC strains is not provided in the available excerpts, the documented anti-MAC activity distinguishes bamicetin from analogs primarily characterized for M. tuberculosis or M. smegmatis activity. The 2025 study titled 'Anti-Mycobacterium avium complex activities of streptcytosine analogs from a marine actinomycete as nucleoside antibiotics' further substantiates this application area [2].

Mycobacterium avium complex MAC NTM

Bamicetin Optimal Procurement Scenarios: Evidence-Based Applications in Research and Development


Anti-Mycobacterial Screening Programs Targeting M. smegmatis with Defined Potency Thresholds

Bamicetin is suitable for anti-mycobacterial screening programs requiring a compound with intermediate potency against M. smegmatis (MIC = 16 µg/mL). Its 2-fold lower potency compared to amicetin (MIC = 8 µg/mL) and 2-fold higher potency compared to streptcytosine A (MIC = 32 µg/mL) allows researchers to establish potency benchmarks and evaluate structure-activity relationships across the amicetin analog series [1]. This defined MIC value makes bamicetin a reliable positive control or reference compound in assays where moderate anti-mycobacterial activity is desired.

In Vivo Preclinical Efficacy Studies Requiring Favorable Toxicity Margins

For in vivo efficacy studies in animal models, particularly those involving subcutaneous administration in dogs or other mammals, bamicetin's lower acute toxicity compared to amicetin may be advantageous [1]. Researchers anticipating the need for higher or repeated dosing regimens can prioritize bamicetin over amicetin to potentially reduce compound-related adverse events and improve study completion rates. This is particularly relevant for proof-of-concept studies where therapeutic window optimization is a key objective.

Ribosomal Mechanistic Studies Across Evolutionary Domains

Bamicetin's designation as a universal peptidyl transferase inhibitor interacting with 23S rRNA across all three evolutionary domains (bacteria, archaea, eukaryotes) positions it as a valuable tool compound for fundamental studies of ribosomal function and conservation [1]. Researchers investigating the structural basis of antibiotic-ribosome interactions or the evolutionary divergence of peptidyl transferase centers can employ bamicetin as a broad-spectrum probe, in contrast to inhibitors with narrower phylogenetic specificity.

Mycobacterium avium Complex (MAC) Targeted Drug Discovery

Bamicetin has demonstrated in vitro and in vivo activity against the Mycobacterium avium complex (MAC), a clinically significant non-tuberculous mycobacterial pathogen [1] . Researchers engaged in MAC-targeted drug discovery can leverage bamicetin as a characterized starting point for further optimization or as a reference compound in MAC-specific assays, whereas other amicetin analogs may lack documented activity against this pathogen.

Technical Documentation Hub

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